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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

Technical Support Center: Avibactam Preclinical
Studies

This technical support center provides guidance for researchers, scientists, and drug
development professionals on mitigating potential adverse effects of Avibactam observed in
preclinical studies. The information is presented in a question-and-answer format to directly
address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects observed in preclinical toxicology studies of
Avibactam?

Al: The main adverse effect noted in preclinical studies of Avibactam was observed in a pre-
and postnatal development study in rats. This study revealed an increased incidence of dilated
renal pelvis and ureter in the offspring of dams administered Avibactam.[1] In general
intravenous toxicity studies in rats and dogs, Avibactam was considered minimally toxic.[1] No
new toxicities were observed when Avibactam was administered in combination with
ceftazidime.[1]

Q2: Were any central nervous system (CNS) adverse effects observed in preclinical studies?
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A2: No, preclinical safety pharmacology studies for Avibactam did not indicate any signals of
central nervous system toxicity.[1] This is in contrast to some clinical observations where CNS
events have been reported, particularly in patients with renal impairment.

Q3: Why is there a discrepancy between the lack of CNS effects in preclinical studies and the
observed CNS effects in clinical settings?

A3: This discrepancy is not uncommon in drug development and can be attributed to several
factors:

o Species Differences: The expression and function of drug transporters at the blood-brain
barrier can vary significantly between animal models (like rats and dogs) and humans.[2][3]
These transporters regulate the entry of substances into the brain, and differences in their
activity can lead to different levels of drug exposure in the CNS.

o Limitations of Preclinical Models: Standard preclinical safety models may not be sensitive
enough to detect all potential neurotoxic effects, especially those that are subtle, functional,
or occur under specific physiological conditions (e.g., in the presence of renal impairment,
which can lead to higher drug concentrations).[4][5]

» Underlying Patient Conditions: Clinical neurotoxicity is often observed in patients with pre-
existing conditions, such as renal insufficiency, which are not typically replicated in standard
preclinical toxicology studies.[6]

Q4: What is the potential mechanism behind the observed dilation of the renal pelvis and ureter
in rat pups?

A4: The precise mechanism for Avibactam-induced renal pelvis and ureter dilation in neonatal
rats has not been definitively elucidated in the available literature. However, drug-induced
hydronephrosis in animal models can be related to either a functional or obstructive process.[1]
One hypothesis is that the developing renal system of the rat pup may be particularly sensitive
to high concentrations of the drug, potentially leading to a functional obstruction or alteration in
urine flow dynamics. The kidneys are a major route of elimination for Avibactam, and the
expression and function of renal transporters are still maturing in the neonatal period.[7][8]
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Issue: Unexplained mortality or morbidity in neonatal rats in a developmental toxicity study.

e Possible Cause: As observed in preclinical studies with other compounds, high doses of a
substance can lead to grossly distended bladders and renal pelves in neonatal rats, which
can contribute to mortality.[1]

e Troubleshooting Steps:

o Necropsy: Perform a thorough gross necropsy on all deceased and euthanized pups, with
a specific focus on the urinary tract. Look for signs of bladder distention, and dilation of the
ureters and renal pelves.

o Histopathology: Conduct a microscopic examination of the kidneys and ureters to identify
any signs of renal parenchymal atrophy or obstruction.[1]

o Dose-Response Evaluation: Carefully evaluate the dose-response relationship for this
finding. Determine the No Observed Adverse Effect Level (NOAEL) for renal pelvis
dilation.

o Cross-Fostering Studies: To distinguish between in utero and lactational exposure,
consider a cross-fostering study where pups from treated dams are raised by control dams
and vice versa.[1]

Issue: Difficulty in translating preclinical renal findings to predict human risk.

o Possible Cause: Species differences in renal development and physiology. The rat kidney
undergoes significant postnatal development, which may make it more susceptible to certain
drug-induced effects compared to humans, where nephrogenesis is complete by birth.

e Troubleshooting Steps:

o Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize preclinical PK/PD data to
model and simulate human exposures. This can help in determining if the concentrations
at which the adverse effect is observed in rats are relevant to therapeutic concentrations in
humans.[9]
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o Investigate Renal Transporters: Conduct in vitro studies using human and rat renal
transporters (e.g., OATs, OCTs, MRPSs) to assess if Avibactam is a substrate or inhibitor.[7]
[10] Differences in transporter affinity or capacity could explain species-specific effects.

o Alternative Animal Models: If there is a strong concern, consider studies in a second non-
rodent species to evaluate developmental renal toxicity, although this is not always

standard practice.

Data Presentation

Table 1: Summary of Avibactam Preclinical Toxicology Findings
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Study Type Species Key Findings

Minimally toxic. No new
o toxicities were observed with
General Toxicity (Intravenous) Rat, Dog o )
the ceftazidime-avibactam

combination.[1]

No adverse signals were noted
Safety Pharmacology N/A in cardiac, renal, CNS, or
gastrointestinal studies.[1]

Negative in a battery of assays
including Ames test,

unscheduled DNA synthesis,

Genotoxicity In vitro & In vivo ]
chromosomal aberration
assay, and rat micronucleus
study.[1]

N No adverse effects on male or

Fertility Rat .
female fertility.[1]

Not teratogenic. No
, embryofetal toxicity in rats at

Embryo-fetal Development Rat, Rabbit
doses up to 1000 mg/kg/day.
[1]

No effects on pup growth and

Pre- and Postnatal Rat viability. Increased incidence of

a
Development dilated renal pelvis and ureter

in offspring.[1]

Experimental Protocols

Detailed Methodology: Pre- and Postnatal Developmental Toxicity Study (Segment I11)

The following is a representative protocol for a pre- and postnatal developmental toxicity study
in rats, based on general principles outlined in regulatory guidelines. The specific parameters
for an Avibactam study would need to be tailored based on its pharmacokinetic and
toxicological profile.
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Animal Model:
o Species: Sprague-Dawley or Wistar rats.
o Age: Young adults at the start of treatment.

o Housing: Individually housed in a controlled environment (temperature, humidity, light/dark
cycle).

Dose Administration:
o Route of Administration: Intravenous infusion, to mimic the clinical route.

o Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The
high dose should be selected to induce some maternal toxicity without causing excessive
mortality.

o Treatment Period: Dams are typically dosed from implantation (gestation day 6) through
lactation until postnatal day 20.

Maternal Observations:

o Monitor for clinical signs of toxicity, body weight changes, and food consumption
throughout the study period.

o Observe the parturition process, including duration of gestation and any difficulties.

Offspring (F1 Generation) Evaluation:

[e]

At birth, record the number of live and dead pups, sex, and individual pup weights.

[e]

Conduct daily clinical observations of the pups.

o

Record pup weights at regular intervals (e.g., postnatal days 1, 4, 7, 14, and 21).

[¢]

At weaning (postnatal day 21), select a subset of pups for detailed necropsy.
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o Urinary Tract Evaluation: During necropsy, pay close attention to the kidneys, ureters, and
bladder. Record any macroscopic observations of dilation. The kidneys and ureters should
be preserved for histopathological examination.

o Functional assessments (e.g., developmental landmarks, sensory functions, motor
activity) can also be incorporated.

e Data Analysis:

o Analyze maternal and offspring data for statistically significant differences between dose
groups and the control group.

o Determine the No Observed Adverse Effect Level (NOAEL) for both maternal and
developmental toxicity.

Mandatory Visualization
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Troubleshooting Workflow for Neonatal Rat Pup Mortality

Unexpected Pup Mortality Observed

:

Perform Detailed Necropsy on Pups

y
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l
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:

Conduct Histopathology of
Kidneys and Ureters

;

Evaluate for Renal Parenchymal Atrophy
or Obstruction

:

y

Analyze Dose-Response Relationship

Consider Cross-Fostering Study

f lactational exposure is suspected

Click to download full resolution via product page

Troubleshooting workflow for unexpected pup mortality.
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Hypothetical Mechanism of Avibactam-Induced Renal Pelvis Dilation
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Hypothesized pathway for renal pelvis dilation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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